2-(6-Bromonaphthalen-2-yl) 6-ethyl pyridine-2,6-dicarboxylate
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Overview
Description
2-(6-Bromonaphthalen-2-yl) 6-ethyl pyridine-2,6-dicarboxylate is an organic compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its versatility and is used in various fields, including drug development, organic synthesis, and catalysis.
Preparation Methods
The synthesis of 2-(6-Bromonaphthalen-2-yl) 6-ethyl pyridine-2,6-dicarboxylate typically involves a series of chemical reactions. One common method is the acylation of 2-bromonaphthalene with ethyl pyridine-2,6-dicarboxylate in the presence of a catalyst. The reaction conditions often include heating the reactants in the presence of a strong acid, such as sulfuric acid, to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(6-Bromonaphthalen-2-yl) 6-ethyl pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-(6-Bromonaphthalen-2-yl) 6-ethyl pyridine-2,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is utilized in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(6-Bromonaphthalen-2-yl) 6-ethyl pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
2-(6-Bromonaphthalen-2-yl) 6-ethyl pyridine-2,6-dicarboxylate can be compared with similar compounds such as:
2-Acetyl-6-bromonaphthalene: This compound shares a similar naphthalene structure but differs in its functional groups, leading to different reactivity and applications.
2-Amino-6-bromopyridine: Another related compound, which is used in the synthesis of various heterocyclic compounds and has different chemical properties.
The uniqueness of this compound lies in its combination of the naphthalene and pyridine rings, along with the presence of carboxylate groups, which provide a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
6-O-(6-bromonaphthalen-2-yl) 2-O-ethyl pyridine-2,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO4/c1-2-24-18(22)16-4-3-5-17(21-16)19(23)25-15-9-7-12-10-14(20)8-6-13(12)11-15/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKORASRTOUCSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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